molecular formula C8H5Cl3O B1406796 2,4-Dichloro-6-methylbenzoyl chloride CAS No. 52207-67-7

2,4-Dichloro-6-methylbenzoyl chloride

Cat. No.: B1406796
CAS No.: 52207-67-7
M. Wt: 223.5 g/mol
InChI Key: ZYCUGDJCGAINDW-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylbenzoyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions and a methyl group at the 6 position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6-methylbenzoyl chloride can be synthesized through the chlorination of 6-methylbenzoyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2 and 4 positions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form 2,4-Dichloro-6-methylbenzoic acid.

    Reduction: It can be reduced to form 2,4-Dichloro-6-methylbenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Hydrolysis: The reaction is carried out using water or aqueous sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include 2,4-Dichloro-6-methylbenzamide, 2,4-Dichloro-6-methylbenzoate esters, and 2,4-Dichloro-6-methylbenzyl thiol.

    Hydrolysis: The major product is 2,4-Dichloro-6-methylbenzoic acid.

    Reduction: The major product is 2,4-Dichloro-6-methylbenzyl alcohol.

Scientific Research Applications

2,4-Dichloro-6-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the preparation of biologically active molecules for research purposes.

    Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the synthesis of pharmaceuticals, it may act as a key intermediate in forming the active drug molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzoyl chloride
  • 2,6-Dichlorobenzoyl chloride
  • 4-Methylbenzoyl chloride

Comparison

2,4-Dichloro-6-methylbenzoyl chloride is unique due to the presence of both chlorine and methyl substituents on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it distinct from other similar compounds. For instance, the presence of the methyl group at the 6 position can influence the steric and electronic effects, affecting the compound’s reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

2,4-dichloro-6-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCUGDJCGAINDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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